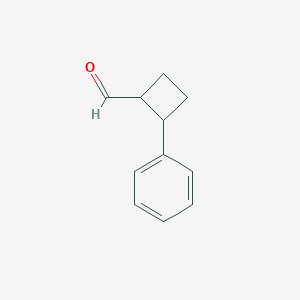

2-Phenylcyclobutane-1-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylcyclobutane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-8-10-6-7-11(10)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDJDWYRXCICBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Asymmetric Synthesis of 2 Phenylcyclobutane 1 Carbaldehyde Analogues

Enantioselective and Diastereoselective Strategies for Cyclobutane (B1203170) Ring Systems

The construction of chiral cyclobutane rings is primarily achieved through two main approaches: enantioselective ring closure reactions and the functionalization of pre-formed four-membered rings. thieme-connect.comsci-hub.se

Ring-Closure Strategies: The most prominent ring-closing method is the [2+2] cycloaddition reaction, which can be induced photochemically or catalyzed by transition metals or organocatalysts. scispace.comacs.org Visible-light-induced asymmetric [2+2] cycloadditions have emerged as a powerful, though challenging, method for creating cyclobutane derivatives. chemistryviews.org While early methods often required directing groups, recent advancements have focused on directing-group-free approaches. chemistryviews.org For instance, cascade reactions combining asymmetric allylic etherification with a subsequent visible-light-induced [2+2] photocycloaddition have been developed to produce enantioenriched oxa- calstate.eduscispace.com-bicyclic heptanes with high diastereoselectivity and enantioselectivity. chemistryviews.org Metal-catalyzed [2+2] additions are also common, but are often limited to specific substrate classes and substitution patterns. sci-hub.se

Alternative ring-forming strategies include:

Ring Contractions: Methods such as the Wolff rearrangement or the conversion of pyrrolidines to cyclobutanes via 1,1-diazepine intermediates offer stereospecific routes to highly substituted cyclobutanes. acs.org

Ring Expansions: Acid-catalyzed ring expansions of chiral cyclopropyl (B3062369) and cyclobutyl derivatives can be used to form strained carbocyclic systems. mdpi.com

Radical Cyclizations: This method provides another pathway to construct the four-membered ring. acs.org

Functionalization of Pre-formed Rings: This approach involves modifying an existing cyclobutane or cyclobutene (B1205218) ring. Key strategies include:

Additions to Cyclobutenes: Direct addition reactions to unactivated cyclobutenes are attractive as they provide a modular entry to functionalized cyclobutanes. nih.gov Rhodium-catalyzed asymmetric hydroacylation of meso-cyclobutenes with salicylaldehydes is one such example, proceeding via an asymmetric hydrometallation pathway. nih.gov

C–H Functionalization: Catalyst-controlled C–H functionalization allows for selective modification of C-H bonds. By choosing the appropriate rhodium catalyst, it is possible to achieve regiodivergent functionalization of arylcyclobutanes to access either chiral 1,1-disubstituted or cis-1,3-disubstituted products. nih.gov

Michael Additions: The diastereoselective synthesis of N-heterocycle-substituted cyclobutanes can be achieved via a Michael addition of N-nucleophiles onto cyclobutenes. researchgate.net

Chiral Ligand Design and Catalyst Systems for Asymmetric Induction

The success of asymmetric catalysis in cyclobutane synthesis is heavily reliant on the design of chiral ligands and the selection of the appropriate metal catalyst. snnu.edu.cn The ligand creates a chiral environment around the metal center, influencing the stereochemical outcome of the reaction.

A variety of chiral ligands have been successfully employed in the synthesis of chiral cyclobutanes. These include:

Bisphosphine Ligands: C₂-symmetric ligands like BINAP and its derivatives are widely used. scispace.comresearchgate.net Other examples include (S,S)-BDPP and (S,S)-DIOP. scispace.com

Phosphoramidites: These ligands have proven effective in iridium-catalyzed asymmetric allylic etherification/[2+2] photocycloaddition cascade reactions. chemistryviews.org

Oxazoline-based Ligands: Bis(oxazoline) (BOX) and phosphine-oxazoline (PHOX) ligands are privileged structures in asymmetric catalysis. researchgate.netoup.com For example, spiro-based SpinPHOX ligands have been used in iridium-catalyzed asymmetric hydrogenations. oup.com

Cyclopentadienyl (Cp) Ligands: The design of chiral Cp ligands has unlocked their potential in asymmetric synthesis, enabling transformations at the metal center while maintaining stability. snnu.edu.cn

These ligands are typically paired with transition metals such as rhodium, iridium, palladium, and copper. scispace.comnih.govnih.govchinesechemsoc.org

| Catalyst System (Metal + Ligand Type) | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Rhodium / Bisphosphine (e.g., BINAP) | Asymmetric Arylation of Cyclobutenes | Initiates carbometallation for various cross-coupling reactions. | sci-hub.se |

| Iridium / Phosphoramidite | Asymmetric Allylic Etherification / [2+2] Photocycloaddition | Enables a cascade reaction for rapid assembly of bicyclic systems. | chemistryviews.org |

| Rhodium / Chiral Diene | Asymmetric Hydroacylation | Allows for asymmetric hydrometallation of meso-cyclobutenes. | nih.gov |

| Palladium / BINAP | Asymmetric Ring-Opening | Catalyzes ring-opening of boronate complexes to form axially chiral cyclobutanes. | chinesechemsoc.org |

| Cobalt / Chiral Ligand (e.g., JOSIPHOS) | [2+2] Cycloaddition / Hydrovinylation | A tandem process to create cyclobutanes with all-carbon quaternary centers. | scispace.com |

The choice of catalyst can dramatically influence selectivity. For example, in the C-H functionalization of arylcyclobutanes, different rhodium catalysts can selectively functionalize either the C1 or C3 position, demonstrating catalyst-controlled regioselectivity. nih.gov

Control of Multiple Stereogenic Centers within Substituted Cyclobutanes

Synthesizing polysubstituted cyclobutanes with precise control over multiple contiguous stereocenters is a formidable challenge due to the conformational fluxionality of the cyclobutane ring. calstate.edujst.go.jp Strategies to address this often involve highly stereoselective reactions that establish multiple stereocenters in a single step or in a controlled sequence.

Diastereoselective Cycloadditions: Thermal and organocatalytic [2+2] cycloadditions can provide high levels of stereocontrol. For example, an iminium-intermediated cycloaddition of enals and 2-vinyl-pyrroles, catalyzed by a diarylprolinol silyl (B83357) ether, can generate chiral pyrrole-cyclobutane derivatives with high stereocontrol over the three newly formed stereocenters. mdpi.comnih.gov Similarly, the [2+2] cycloaddition of lithium ynolates with α,β-unsaturated lactones has been used to construct bicyclic cyclobutene structures, which can then be stereoselectively hydrogenated using Crabtree's catalyst to give tetra-substituted cyclobutanes. jst.go.jp

Stereoselective Functionalization: A novel method for the highly stereoselective synthesis of substituted cyclobutanes involves the ring contraction of easily accessible pyrrolidines. acs.org This method demonstrates good functional group compatibility and proceeds with excellent stereocontrol (dr > 20:1). acs.org Crucially, the diastereoselective outcome is often independent of the stereochemistry at the β-position of the starting pyrrolidine (B122466), allowing for selective access to different diastereomers. acs.org

| Method | Substrates | Key Outcome | Reference |

|---|---|---|---|

| Organocatalytic [2+2] Cycloaddition | Enals and 2-Vinyl-pyrroles | High stereocontrol of three new stereocenters. | mdpi.comnih.gov |

| [2+2] Cycloaddition / Stereoselective Hydrogenation | Lithium Ynolates and α,β-Unsaturated Lactones | Creates tetra-substituted cyclobutanes with controlled stereochemistry. | jst.go.jp |

| Ring Contraction of Pyrrolidines | Substituted Pyrrolidines | Highly diastereoselective formation of cyclobutanes (dr > 20:1). | acs.org |

| Rhodium-Catalyzed C-H Functionalization | Arylcyclobutanes and Diazo Compounds | Access to cis-1,3-disubstituted cyclobutanes with high diastereoselectivity. | nih.gov |

| Michael Addition | N-nucleophiles and Bromocyclobutanes | Diastereoselective synthesis of N-heterocycle-substituted cyclobutanes. | researchgate.net |

Asymmetric Functionalization of Prochiral Cyclobutane Derivatives

An elegant approach to chiral cyclobutanes involves the asymmetric functionalization of a prochiral starting material, such as a cyclobutanone (B123998) or a meso-cyclobutene. scispace.comthieme-connect.com This strategy, often termed desymmetrization, introduces chirality into a previously symmetric molecule.

Enantioselective functionalization of readily available prochiral cyclobutanones has emerged as a powerful tool. thieme-connect.com Organocatalytic methods, employing chiral amines to form enamines in situ, have been successfully used for the α-functionalization of cyclobutanones. thieme-connect.com For instance, the direct α-alkylation of cyclobutanone using a chiral ionic liquid as the catalyst can proceed via an asymmetric Sₙ1 mechanism to afford α-functionalized products in good yields and satisfactory enantiomeric excess. mdpi.com

Similarly, rhodium-catalyzed C-H insertion reactions can desymmetrize substituted cyclohexane (B81311) rings, a principle that can be extended to cyclobutane systems. nih.gov The intermolecular C-H insertion of rhodium-bound carbenes into arylcyclobutanes, guided by specific catalysts, provides access to chiral 1,1-disubstituted cyclobutanes from a prochiral C-H bond at the benzylic position. nih.gov Another powerful example is the rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes, which effectively desymmetrizes the starting material to produce chiral acylated cyclobutanes. nih.gov The engagement of substrates like tertiary 1-phenylcyclobutane-1-carbaldehyde in multicomponent reactions, such as a Passerini-type reaction, highlights the utility of these chiral building blocks in further synthetic applications. nih.gov

Reaction Mechanisms of 2 Phenylcyclobutane 1 Carbaldehyde and Cyclobutane Derivatives

Reactivity of the Aldehyde Functional Group

The aldehyde functional group in 2-Phenylcyclobutane-1-carbaldehyde is a primary site of chemical reactivity, participating in reactions typical of aldehydes, such as additions and condensations.

Aldol (B89426) Reactions and Condensations

The presence of alpha-hydrogens (protons on the carbon adjacent to the carbonyl group) allows this compound to undergo base-catalyzed aldol reactions. The process begins with the deprotonation of the alpha-carbon by a base, creating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the aldehyde.

The initial product of this nucleophilic addition is a β-hydroxy aldehyde, known as an aldol addition product. mdpi.com If this product is subjected to heat, it can undergo dehydration (loss of a water molecule) to form a more stable, conjugated system, resulting in an α,β-unsaturated aldehyde. This second stage is known as an aldol condensation.

Table 1: Self-Aldol Reaction of this compound

| Reactant | Product Type | Chemical Name of Product |

|---|---|---|

| This compound (2 molecules) | Aldol Addition | 3-hydroxy-2-(2-phenylcyclobutyl)-3-(2-phenylcyclobutyl)propanal |

| This compound (2 molecules) | Aldol Condensation | 2-(2-phenylcyclobutyl)-3-(2-phenylcyclobutyl)prop-2-enal |

Cyclobutane (B1203170) Ring Transformations

The four-membered ring of cyclobutane derivatives is characterized by significant ring strain, which makes it susceptible to reactions that lead to its cleavage, thereby releasing this strain. researchgate.net

Ring-Opening Reactions

The cyclobutane ring can be opened by nucleophiles, a process often facilitated by the substitution pattern on the ring. chemistryviews.org In "donor-acceptor" (D-A) cyclobutanes, the presence of both an electron-donating and an electron-withdrawing group polarizes the ring's C-C bonds, making them more susceptible to cleavage. acs.orgfigshare.com The reaction of D-A cyclobutanes with nucleophiles like electron-rich arenes, thiols, or selenols, often catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), results in ring-opened products. acs.org

For this compound, the phenyl group can act as a donor and the carbaldehyde as an acceptor. Under Lewis acid catalysis, a nucleophile could attack one of the carbons in the ring, leading to the cleavage of a C-C bond to form a more stable, acyclic structure. researchgate.netacs.org The specific bond that breaks would depend on the reaction conditions and the nature of the nucleophile.

Table 2: Examples of Nucleophilic Ring-Opening Conditions for Cyclobutane Derivatives

| Cyclobutane Type | Catalyst / Conditions | Nucleophile | Result |

|---|---|---|---|

| Donor-Acceptor Cyclobutane | Lewis Acid (e.g., AlCl₃, Yb(OTf)₃) | Electron-rich arenes, thiols, amines | Ring-opened functionalized products chemistryviews.orgacs.orgacs.org |

| Activated Cyclobutanol (B46151) | Palladium (Pd) catalyst | (Internal) | β-carbon elimination leading to polyketones nih.gov |

| Aryl-substituted cyclopropane (B1198618) (related system) | Brønsted Acid (e.g., TfOH) | Methoxy benzenes | Ring opening at the benzylic position rsc.org |

Free-radical reactions provide another pathway for the cleavage of the cyclobutane ring. This process, known as β-scission, involves the breaking of a bond that is in the beta position relative to the carbon atom bearing the radical. wikipedia.org The driving force for this reaction is the release of ring strain and the formation of a more stable, open-chain radical and an olefin. wikipedia.org

In the case of a cyclobutane derivative, if a radical is generated on a substituent attached to the ring (a cyclobutylcarbinyl radical), the ring itself can open. For this compound, a radical could be formed, for instance, at the benzylic position through hydrogen abstraction. rsc.org This benzylic radical could then induce the cleavage of an adjacent C-C bond within the cyclobutane ring. The regioselectivity of the fragmentation is typically governed by the stability of the resulting alkyl radical. nih.govresearchgate.net Such radical-induced ring-opening reactions are a key strategy in synthetic chemistry for transforming strained rings into more complex linear or cyclic structures. rsc.orgrsc.org

Table 3: Radical Ring-Opening (β-Scission) Process

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Radical Formation | A radical is generated on an atom adjacent to the cyclobutane ring (e.g., benzylic hydrogen abstraction). | Cyclobutylcarbinyl-type radical |

| 2. β-Scission | The C-C bond of the ring beta to the radical center cleaves. | Open-chain radical and an alkene |

| 3. Propagation/Termination | The new radical reacts further to form a stable product. | Final functionalized acyclic product |

Electrophilic Ring Opening

The reaction is typically initiated by a Lewis acid, which coordinates to the carbonyl oxygen of the carbaldehyde group. This coordination enhances the electron-withdrawing nature of the aldehyde, polarizing the cyclobutane ring and making it more susceptible to nucleophilic attack. The subsequent ring opening can proceed via a Friedel-Crafts-type mechanism when an electron-rich arene is used as the nucleophile. chemistryviews.org

The mechanism involves the formation of a zwitterionic intermediate after the initial Lewis acid coordination. The regioselectivity of the ring opening is influenced by the substitution pattern of the cyclobutane ring. For this compound, cleavage of the C1-C2 or C1-C4 bond is possible, leading to different ring-opened products. The stability of the resulting carbocationic intermediate plays a crucial role in determining the reaction pathway. The presence of the phenyl group at the C2 position would stabilize a positive charge at that carbon, potentially influencing the regiochemical outcome of the ring opening.

Under similar conditions, other nucleophiles such as thiols and selenols can also induce ring opening, leading to γ-heteroatom-substituted products. nih.gov

Rearrangement Reactions

Rearrangement reactions of cyclobutane derivatives are common, driven by the release of ring strain. These can be initiated thermally, through radical pathways, or by oxidative processes.

Thermal Rearrangements

The thermal rearrangements of cyclobutanes often proceed through a biradical intermediate. acs.orgthieme-connect.de For this compound, heating can lead to the homolytic cleavage of a carbon-carbon bond in the ring, forming a 1,4-diradical. This intermediate can then undergo several transformations, including stereomutation or fragmentation. acs.org

The thermolysis of cyclobutane itself yields ethylene, a process that is orbital symmetry forbidden as a concerted reaction and therefore proceeds stepwise. thieme-connect.de In substituted cyclobutanes, the nature and position of the substituents influence the stability of the diradical intermediate and the final product distribution. For instance, the presence of a phenyl group can stabilize a radical at the adjacent carbon. The conformational constraints of the cyclobutane ring can also affect the ratio of stereomutation to fragmentation. acs.org

Strain-Release Radical Additions andnih.govnih.gov-Rearrangement Cascades

Recent advances in photoredox catalysis have enabled novel strain-release radical addition and rearrangement cascades in cyclobutane chemistry. nih.govrsc.orgresearchgate.netrsc.org These reactions provide a modular approach to constructing densely functionalized cyclobutanes. nih.govrsc.orgresearchgate.netrsc.org

A general mechanism involves the photoredox-mediated generation of a radical, which then adds to a strained C-C σ-bond of a bicyclo[1.1.0]butane (a related strained four-membered ring system) or a C=C bond of a cyclobutene (B1205218). nih.govrsc.org This addition is driven by the release of ring strain. The resulting radical intermediate can then undergo a single-electron reduction to form an anion, which can trigger a subsequent nih.govnih.gov-sigmatropic rearrangement, such as a Claisen-type rearrangement, to yield a polysubstituted cyclobutane. nih.gov

While these examples start with bicyclo[1.1.0]butanes or cyclobutenes, the principle of strain-release driven radical reactions can be extended to other strained cyclobutane derivatives. For this compound, a similar radical-mediated process could potentially be initiated at the aldehyde or the phenyl-substituted carbon.

Oxidative Ring Contraction Mechanisms

Oxidative ring contraction is a process where a cyclic compound is converted to a smaller ring with a higher oxidation state. For cyclobutane derivatives, this can be a route to cyclopropane compounds. An example is the oxidative ring contraction of cyclobutenes to form cyclopropylketones. acs.orgresearchgate.netorganic-chemistry.org

This transformation can be achieved using an oxidant like m-chloroperoxybenzoic acid (mCPBA). acs.orgresearchgate.net The proposed mechanism involves the initial epoxidation of the cyclobutene double bond, followed by a rearrangement that leads to the ring-contracted cyclopropylketone. organic-chemistry.org While this compound is a saturated cyclobutane, related oxidative ring contraction mechanisms could potentially be envisioned, perhaps proceeding through an enol or enolate intermediate under specific conditions.

Another approach to ring contraction involves the reaction of polysubstituted pyrrolidines with hydroxy(tosyloxy)iodobenzene (HTIB) to yield cyclobutanes stereoselectively. chemistryviews.org This reaction is proposed to proceed through a 1,4-biradical which then cyclizes. chemistryviews.org

Cycloelimination Reactions (e.g., [2+2] Cycloreversion)

[2+2] Cycloreversion is the reverse of a [2+2] cycloaddition reaction and is a characteristic reaction of cyclobutanes. This process can be induced thermally or photochemically. acs.orgnih.gov According to the Woodward-Hoffmann rules, the concerted thermal [2+2] cycloreversion is symmetry-forbidden, while the photochemical reaction is symmetry-allowed. acs.org

The thermal [2+2] cycloreversion of cyclobutanes is generally believed to proceed through a biradical intermediate. acs.orgnih.gov Experimental evidence from radical scavenging experiments and electron paramagnetic resonance (EPR) studies supports this mechanism. nih.gov For this compound, this reaction would lead to the formation of styrene (B11656) and acrolein.

Electron transfer catalysis can also facilitate [2+2] cycloreversion. The cyclobutane radical cation undergoes this reaction much more readily than the neutral molecule, with a significantly lower activation barrier. acs.org

Radical and Photoredox Mediated Processes

The field of photoredox catalysis has opened up new avenues for the functionalization of organic molecules, including cyclobutane derivatives. nih.govmssm.edu These methods rely on the generation of radical intermediates under mild conditions using visible light and a photocatalyst. nih.gov

For cyclobutane systems, photoredox catalysis has been employed in strain-release-driven reactions, as discussed in section 4.2.2.2. nih.govchemrxiv.orgamazonaws.comresearchgate.net A photoredox-catalyzed decarboxylative radical addition of C(sp³)-centered radicals to highly strained bicyclo[1.1.0]butanes provides a route to 1,3-disubstituted cyclobutanes. nih.govchemrxiv.orgamazonaws.com

Furthermore, photoredox-mediated processes can be used for the construction of cyclobutane rings. For example, a photoredox/Ni dual catalysis protocol has been developed for the synthesis of cyclobutanes via a deboronative radical addition-polar cyclization cascade.

Photoredox Catalysis and Radical Cation Intermediates in Cyclobutane Formation

The synthesis of cyclobutane rings, such as the one present in this compound, can be efficiently achieved through [2+2] cycloaddition reactions. d-nb.inforesearchgate.net A modern and powerful approach for initiating these reactions is through visible-light photoredox catalysis. ijpsjournal.comnsf.govprinceton.edursc.org This method relies on the generation of a radical cation intermediate from an electron-rich alkene. d-nb.inforesearchgate.net

The general mechanism for the photoredox-catalyzed [2+2] cycloaddition is initiated by the excitation of a photocatalyst upon absorption of visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with an electron-rich alkene, such as a styrene derivative, to form a radical cation. d-nb.inforesearchgate.net This highly reactive intermediate can then undergo a [2+2] cycloaddition with another molecule of the alkene to form a cyclobutyl radical cation. Subsequent reduction of this intermediate yields the final cyclobutane product. d-nb.inforesearchgate.net

Organophotoredox catalysts are frequently employed for these transformations. d-nb.inforesearchgate.net The dimerization of electron-rich alkenes like vinyl carbazole (B46965) and E-asarone serves as a prime example of this methodology, leading to the formation of valuable cyclobutane-containing functional materials and natural products. d-nb.inforesearchgate.net The reaction proceeds through the key alkene radical cation intermediate, which is generated photochemically. d-nb.inforesearchgate.net

Table 1: Examples of Photoredox-Catalyzed Cyclobutane Formation

| Substrate | Photocatalyst | Product | Yield (%) | Reference |

| 3-bromo-9-vinylcarbazole | Organophotoredox catalyst | Dimerized cyclobutane | 64 | d-nb.info |

| 3,6-di-tert-butlyl-9-vinylcarbazole | Organophotoredox catalyst | Tetra-alkyl substituted cyclobutyl dimer | 57 | researchgate.net |

| 3,6-bisarylated 9-vinyl carbazoles | Organophotoredox catalyst | Dimerized cyclobutane | 50 | researchgate.net |

This table illustrates the utility of organophotoredox catalysis in the synthesis of various cyclobutane dimers, with yields varying depending on the substrate.

The efficiency of these reactions can be significantly influenced by the reaction conditions. For instance, merging organophotoredox catalysis with continuous flow technology has been shown to improve isolated yields and drastically reduce reaction times compared to traditional batch conditions. d-nb.inforesearchgate.net The lifetime of the radical cation intermediates is a critical factor that can limit the efficiency of semiconductor photocatalysis. researchgate.net However, the use of certain nanoparticles, such as Ag3PO4, can stabilize these intermediates, enabling efficient intramolecular and intermolecular [2+2] cycloadditions under visible light. researchgate.net

Norrish-Yang Reaction Mechanisms for Cyclobutanol Formation

The Norrish-Yang reaction is a photochemical process that provides a pathway to cyclobutanol derivatives. chem-station.comiupac.orgnih.gov This intramolecular reaction is a subset of the Norrish Type II reaction. wikipedia.org The mechanism is initiated by the photo-irradiation of a carbonyl compound, such as an aldehyde or ketone, which leads to the formation of an excited state. chem-station.comnih.gov

If the carbonyl compound possesses a γ-hydrogen, the excited carbonyl group can abstract this hydrogen atom, leading to the formation of a 1,4-biradical intermediate. wikipedia.orgnih.gov This biradical can then undergo one of two competing pathways: fragmentation (β-scission) to an enol and an alkene, or intramolecular recombination to form a cyclobutanol. wikipedia.org The latter pathway, which results in the formation of a four-membered ring, is known as the Norrish-Yang cyclization. chem-station.comnih.gov

For aldehydes, fragmentation reactions are often the predominant pathway, making the synthesis of secondary cyclobutanols via the Norrish-Yang reaction challenging. nih.gov However, exceptions have been reported. For instance, UV light irradiation of 2-(hydroxyimino)aldehydes has been shown to yield cyclobutanols with a secondary alcohol function, with minimal competing fragmentation side-reactions. nih.gov This demonstrates that with appropriate substrate design, the Norrish-Yang reaction can be a viable method for the synthesis of substituted cyclobutanols. nih.gov

Table 2: Key Steps in the Norrish-Yang Reaction

| Step | Description | Intermediate/Product |

| 1. Photoexcitation | The carbonyl compound absorbs a photon and is promoted to an excited state. | Excited carbonyl compound |

| 2. γ-Hydrogen Abstraction | The excited carbonyl group intramolecularly abstracts a hydrogen atom from the γ-position. | 1,4-biradical |

| 3. Cyclization | The 1,4-biradical undergoes intramolecular recombination to form a four-membered ring. | Cyclobutanol |

| 4. Fragmentation (competing) | The 1,4-biradical undergoes β-scission. | Enol and alkene |

This table outlines the fundamental steps of the Norrish-Yang reaction, highlighting the formation of the key 1,4-biradical intermediate and the competing cyclization and fragmentation pathways.

Transition State Analysis and Mechanistic Investigations

The elucidation of reaction mechanisms for the formation and reactivity of cyclobutane derivatives heavily relies on transition state analysis and other mechanistic investigations. researchgate.net Computational methods, particularly density functional theory (DFT), have become invaluable tools for understanding the intricate details of these reactions. acs.org

For instance, DFT calculations have been employed to unveil the mechanism for the stereospecific synthesis of cyclobutanes from the contraction of pyrrolidines. acs.org These studies have identified the rate-determining step as the release of N2 from a 1,1-diazene intermediate to form an open-shell singlet 1,4-biradical. acs.org The stereoretentive nature of this reaction was rationalized by the higher energy barrier for the rotation of the radicals compared to the cyclization process. acs.org

In the context of pericyclic reactions, such as the [2+2] cycloaddition, the concept of transition-state aromaticity has been explored to understand its influence on reaction barriers. beilstein-journals.orgbeilstein-journals.org While more synchronous processes tend to exhibit greater aromatic character in their transition states, this increased aromaticity does not always correlate with lower activation barriers. beilstein-journals.orgbeilstein-journals.org Computational models like the combined activation strain model (ASM) and energy decomposition analysis (EDA) have revealed that other factors, such as strain and interaction energies, often play a more dominant role in governing the barrier heights of these reactions. beilstein-journals.orgbeilstein-journals.org

Mechanistic investigations also extend to the study of ring-opening reactions of cyclobutane derivatives. researchgate.net The reactivity of these strained four-membered rings can be harnessed in organic synthesis. researchgate.net For example, the force-triggered disrotatory ring-opening of cyclobutene has been studied using single-molecule force spectroscopy and computation. rsc.org These studies have shown that the formally "forbidden" disrotatory pathway is sensitive to substituents on the scissile carbon-carbon bond. rsc.org

Table 3: Computational Methods in Mechanistic Investigations of Cyclobutane Derivatives

| Computational Method | Application | Key Findings |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for cyclobutane formation. | Identification of rate-determining steps and rationalization of stereoselectivity. acs.org |

| Activation Strain Model (ASM) | Analysis of activation barriers in pericyclic reactions. | Factors other than aromaticity, such as strain, can govern barrier heights. beilstein-journals.orgbeilstein-journals.org |

| Energy Decomposition Analysis (EDA) | Understanding the components of the activation barrier. | Provides insight into the contributions of different energy terms to the transition state energy. beilstein-journals.orgbeilstein-journals.org |

This table summarizes some of the key computational methods used to investigate the reaction mechanisms of cyclobutane derivatives and the types of insights they provide.

Theoretical and Computational Studies of 2 Phenylcyclobutane 1 Carbaldehyde and Cyclobutane Analogues

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the electronic structure, molecular geometry, and reactivity of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely employed to study cyclobutane (B1203170) derivatives. bozok.edu.trscispace.comresearchgate.net DFT methods, such as B3LYP, are often used in conjunction with basis sets like 6-31G(d,p) and 6-31G+(d,p) to optimize molecular geometries and predict spectroscopic properties. bozok.edu.trscispace.com For instance, in studies of various substituted cyclobutanes, DFT calculations have been used to determine bond lengths, bond angles, and torsion angles, which show good agreement with experimental data from X-ray crystallography. scispace.com

These calculations are crucial for understanding the impact of substituents on the cyclobutane ring's structure. For example, the introduction of bulky groups like phenyl and methyl can significantly influence the ring's conformation. researchgate.net DFT has also been used to investigate the electronic properties of cyclobutane derivatives, including the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps, which provide insights into the molecule's reactivity and intermolecular interactions. researchgate.netresearchgate.net

In a study on a compound containing a 3-methyl-3-phenylcyclobutyl moiety, DFT calculations were performed to support the experimental findings from X-ray diffraction, FT-IR, and NMR spectroscopy. researchgate.net The calculated geometric parameters and vibrational frequencies were found to be in good agreement with the experimental data.

Ab Initio Methods (e.g., CISD, MP2, CCSD)

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, including CCSD (Coupled Cluster with Single and Double excitations), have been instrumental in studying the structure and energetics of cyclobutane and its analogues. nih.gov

High-level ab initio calculations have been used to investigate the ring-puckering potential and the barrier to inversion in cyclobutane. nih.govresearchgate.net These studies have revealed a significant coupling between the ring-puckering and CH2-rocking motions. nih.govresearchgate.net For instance, a study using complete basis set extrapolations estimated the inversion barrier for cyclobutane to be 482 cm⁻¹, which is in excellent agreement with experimental values. nih.govresearchgate.net

Ab initio calculations have also been applied to understand the cycloreversion reactions of silacyclobutane (B14746246) and its derivatives, using methods like MP2 and CASSCF (Complete Active Space Self-Consistent Field) to explore the reaction pathways. nih.gov

Computational Studies on C-C Bond Activation within Cyclobutanes by Transition Metals

The activation of C-C bonds in cyclobutanes by transition metals is a significant area of research, with computational studies providing key mechanistic insights. The strain energy of the cyclobutane ring makes it susceptible to cleavage by transition metal complexes. snnu.edu.cn

DFT calculations have been employed to investigate the mechanism of Rh(I)-catalyzed C-C bond activation in hydroxylated pinene derivatives containing a cyclobutane ring. nih.gov These studies have shed light on the role of C-H bond activation in determining the stereochemical outcome of the reaction. nih.gov Similarly, computational studies have been crucial in understanding the dual activation of vinylcyclobutanones by rhodium and zinc catalysts in [4+2] cycloaddition reactions, where the C-C cleavage is the rate-determining step. nih.gov

Furthermore, computational models have been used to explore the kinetic resolution of cyclobutanones via Rh-catalyzed "cut-and-sew" reactions. DFT calculations revealed that ligand-substrate dispersion interactions play a crucial role in stabilizing the transition state for the C-C oxidative addition, which is the rate- and enantioselectivity-determining step. acs.org

Molecular Structure and Conformation Analysis

The puckered nature of the cyclobutane ring is a defining feature of its structure. Computational methods are essential for determining the equilibrium geometries and understanding the dynamics of ring puckering.

Equilibrium Structures and Geometries

Both DFT and ab initio methods have been successfully used to calculate the equilibrium structures of cyclobutane and its derivatives. scispace.comsmu.edu For the parent cyclobutane, calculations have confirmed a nonplanar, puckered structure (D2d symmetry) as the energy minimum, with a planar structure (D4h symmetry) representing the transition state for ring inversion. smu.edu

In a detailed ab initio study using an extended basis set with polarization functions, the equilibrium structure of cyclobutane was found to be nonplanar with a puckering amplitude of 0.23 Å. smu.edu The calculated bond lengths and angles were in good agreement with experimental data. smu.edu

| Parameter | Cyclobutane (ab initio) smu.edu | 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone (DFT) bozok.edu.tr |

| C-C Bond Length (avg) | 1.554 Å | |

| C-C-C Bond Angle (avg) | 88.42° |

Ring Puckering and Inversion Barriers

The puckering of the cyclobutane ring is a consequence of the balance between angle strain and torsional strain. The molecule undergoes a low-energy inversion process where it passes through a planar transition state. The energy barrier for this inversion is a key characteristic of the cyclobutane system.

High-level ab initio calculations have provided accurate estimates of the inversion barrier for cyclobutane. nih.govresearchgate.net One study reported a barrier of 482 cm⁻¹ (approximately 1.38 kcal/mol). nih.govresearchgate.net Another study, analyzing infrared spectra with the aid of a puckering potential function, determined a ground-state inversion barrier of 503 cm⁻¹ (1.44 kcal/mol). tandfonline.com

The degree of puckering is often described by a dihedral angle. For cyclobutane, the equilibrium dihedral angle has been estimated to be around 35°. tandfonline.com In substituted cyclobutanes, the nature and position of the substituents can significantly alter the puckering amplitude and the inversion barrier. For instance, a study on 1,1,2,2-tetramethyl-1,2-disilacyclobutane, a cyclobutane analogue, found a puckered four-membered ring with a barrier to planarity of 1.76 kcal/mol. acs.org

Natural bond orbital (NBO) analysis has suggested that the inversion barrier in four-membered ring systems arises from electronic delocalization (hyperconjugative interactions) rather than purely from torsional strain. nih.gov

| Compound | Method | Inversion Barrier (cm⁻¹) | Equilibrium Dihedral Angle |

| Cyclobutane | Ab initio | 482 nih.govresearchgate.net | ~29.6° nih.govresearchgate.net |

| Cyclobutane | Infrared Spectroscopy Analysis | 503 tandfonline.com | ~35° tandfonline.com |

| Cyclobutane-d8 | Ab initio | ||

| 1,1,2,2-tetramethyl-1,2-disilacyclobutane | Quantum-chemical calculations | 617 (1.76 kcal/mol) acs.org |

Stereochemical Descriptors and Configurational Assignment (Computational)

The stereochemistry of 2-Phenylcyclobutane-1-carbaldehyde is defined by the relative orientation of the phenyl and carbaldehyde groups attached to the cyclobutane ring. This gives rise to cis and trans diastereomers. In alicyclic compounds, where bond rotation is restricted by the ring structure, cis-trans isomerism is a key feature. chemaxon.com For this compound, the cis isomer has both the phenyl and aldehyde groups on the same side of the ring plane, while the trans isomer has them on opposite sides.

Spectroscopic Characterization through Computational Prediction

Computational methods are instrumental in predicting and interpreting the spectroscopic data for molecules like this compound, providing a powerful complement to experimental analysis. rsc.org

Predicted Vibrational Frequencies (IR)

Theoretical calculations, often using DFT methods, can predict the infrared (IR) spectrum by calculating the harmonic vibrational frequencies. nist.gov These calculated frequencies often require an empirical scaling factor to correct for anharmonicity and limitations in the theoretical model, bringing them into closer agreement with experimental data. nist.govnih.gov For this compound, key vibrational modes can be predicted, which are crucial for identifying the compound's functional groups.

The most characteristic absorption is the strong carbonyl (C=O) stretch of the aldehyde group, typically predicted in the 1710-1740 cm⁻¹ region. msu.edu Other significant predicted peaks include the C-H stretch of the aldehyde proton, aromatic C-H stretches, and aliphatic C-H stretches of the cyclobutane ring. The presence of the cyclobutane ring itself gives rise to characteristic, though often weak, absorption bands. dtic.mil Advanced computational models may consider intermolecular interactions, such as hydrogen bonding in dimers, which can significantly influence vibrational frequencies, particularly for the C=O stretch. dtic.milmdpi.com

Table 1: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Phenyl) | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (Cyclobutane) | 3000 - 2850 | Medium |

| C-H Stretch | Aldehyde (CHO) | 2900 - 2800 & 2800 - 2700 | Weak (Often two bands) |

| C=O Stretch | Aldehyde (CHO) | 1740 - 1720 | Strong, Sharp |

| C=C Stretch | Aromatic (Phenyl) | 1600 - 1450 | Medium-Weak |

| CH₂ Scissoring | Aliphatic (Cyclobutane) | ~1450 | Medium |

Note: These are typical frequency ranges based on computational and experimental data for similar functional groups. msu.edudtic.milmasterorganicchemistry.com

Predicted Chemical Shifts (NMR: ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation, and computational chemistry provides highly accurate predictions of ¹H and ¹³C chemical shifts. frontiersin.org DFT calculations, using appropriate functionals and basis sets (e.g., WP04/6-311++G(2d,p)), can yield predicted shifts with a mean absolute error of less than 0.2 ppm for ¹H and 1.2 ppm for ¹³C compared to experimental values. d-nb.infogithub.io For accurate predictions, it is often necessary to perform a conformational search and calculate the Boltzmann-weighted average of the chemical shifts of the most stable conformers. github.io

For this compound, distinct chemical shifts are expected for the protons and carbons based on their chemical environment. The aldehyde proton is expected to be the most downfield signal in the ¹H spectrum. In the ¹³C spectrum, the carbonyl carbon will have the highest chemical shift, often appearing above 190 ppm. pdx.eduoregonstate.edu

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| -CHO | Aldehyde | 9.5 - 10.1 |

| -C₆H₅ | Aromatic | 7.2 - 7.5 |

| -CH-Ph | Cyclobutane (Benzylic) | 3.0 - 3.5 |

| -CH-CHO | Cyclobutane (α to C=O) | 2.8 - 3.3 |

| -CH₂- | Cyclobutane | 1.8 - 2.5 |

Note: Ranges are estimated based on typical values for the given functional groups. pdx.edu

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| -CHO | Aldehyde Carbonyl | 195 - 205 |

| -C- (ipso) | Aromatic (attached to ring) | 140 - 145 |

| -CH- (ortho, meta, para) | Aromatic | 125 - 130 |

| -CH-Ph | Cyclobutane (Benzylic) | 45 - 55 |

| -CH-CHO | Cyclobutane (α to C=O) | 50 - 60 |

| -CH₂- | Cyclobutane | 20 - 35 |

Note: Ranges are estimated based on typical values for the given functional groups. oregonstate.edulibretexts.org

Force-Modified Potential Energy Surface Calculations in Mechanochemistry

The field of mechanochemistry explores how mechanical forces can induce chemical transformations. For cyclobutane analogues, a key area of study is force-induced ring-opening reactions. Computational methods, specifically force-modified potential energy surface (FMPES) calculations, are essential for understanding these processes. nsf.govacs.orgnih.gov

These calculations simulate the effect of an external pulling force on the molecule. The applied force alters the potential energy landscape, creating a new reaction coordinate. nsf.gov For a cyclobutane ring, applying a tensile force can significantly lower the activation energy barrier for the conrotatory ring-opening, a reaction that is thermally forbidden but mechanochemically allowed. nsf.govresearchgate.net This process transforms the strained four-membered ring into a more stable 1,3-diene. FMPES calculations can map the reaction pathway under various forces, identifying the transition state and predicting the threshold force required to activate the bond rupture. nsf.govnih.gov Studies on related cyclobutane mechanophores have shown that threshold forces for ring-opening are typically in the range of 1.8 to 2.2 nN. nsf.gov This theoretical understanding is critical for designing force-responsive materials and polymers where a mechanical stimulus triggers a desired chemical change. acs.org

Electronic Structure Analysis

Analysis of the electronic structure provides fundamental insights into a molecule's reactivity, polarity, and intermolecular interactions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.de It is calculated computationally to predict how a molecule will interact with other chemical species. The MEP map uses a color scale to denote different potential values: red typically indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. bozok.edu.trresearchgate.net

For this compound, the MEP map would show a significant region of negative potential (red) around the electronegative oxygen atom of the carbonyl group, highlighting it as a primary site for interaction with electrophiles or hydrogen bond donors. mdpi.com The phenyl ring would exhibit a moderately negative potential due to its π-electron cloud, while the hydrogen atoms of the cyclobutane ring and the aldehyde group would show regions of positive potential (blue). youtube.com

HOMO/LUMO Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. ossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. dergipark.org.tr A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ossila.com

For this compound, computational analysis would likely show that:

HOMO: The HOMO is primarily localized on the electron-rich phenyl ring, associated with its π-bonding orbitals.

LUMO: The LUMO is predominantly centered on the electron-withdrawing carbaldehyde group, specifically the π* antibonding orbital of the C=O bond.

The HOMO-LUMO gap can be used to predict the energy of the lowest-energy electronic excitation, which corresponds to the absorption of light in UV-Vis spectroscopy. ossila.com

Charge Distribution

Computational methods can calculate the partial charge on each atom within a molecule, providing a quantitative measure of charge distribution. One common method is Mulliken population analysis. bozok.edu.tr This analysis partitions the total electron density among the different atoms, revealing the extent of bond polarity and identifying reactive sites.

In this compound, charge distribution calculations would confirm the qualitative picture provided by the MEP map. The oxygen atom of the carbonyl group would carry a significant negative partial charge, while the carbonyl carbon would have a corresponding positive partial charge, making it an electrophilic center. The hydrogen atoms would carry small positive charges, and the carbon atoms of the phenyl ring would have varying small negative charges. bozok.edu.tr This detailed charge information is valuable for understanding the molecule's dipole moment and its non-covalent interaction patterns. researchgate.net

Retrosynthetic Strategies for 2 Phenylcyclobutane 1 Carbaldehyde and Complex Cyclobutane Derivatives

General Disconnection Approaches for Cyclobutane (B1203170) Rings

Retrosynthetic analysis of cyclobutane-containing molecules often commences by identifying strategic bond disconnections within the four-membered ring itself. The most prominent and widely employed strategy is the [2+2] cycloaddition, which disconnects the cyclobutane into two two-carbon units, typically alkenes. numberanalytics.com This approach is powerful for simplifying the target structure, as the stereochemistry and substitution pattern of the cyclobutane can guide the choice of appropriate alkene precursors. numberanalytics.com

Alternative disconnection approaches offer solutions when a [2+2] cycloaddition is not feasible. These can include:

One-bond disconnections: This approach breaks a single carbon-carbon bond within the ring, leading to a 1,4-difunctional open-chain precursor. scribd.comeducationsource.in Subsequent intramolecular cyclization would then form the cyclobutane ring.

Two-bond disconnections: Besides cycloadditions, this can involve fragmentations that lead to different types of precursors. scribd.com

Ring Contraction/Expansion: Synthesizing a more accessible ring system, like a cyclopentane (B165970) or pyrrolidine (B122466), and then performing a ring-contraction reaction is another viable, albeit less direct, strategy. acs.orgntu.ac.uk Conversely, ring expansion methods can also be considered. wiley-vch.de

Radical or Ionic Reactions: Disconnections can be guided by the logic of radical or ionic ring-closing reactions to form the cyclobutane ring. numberanalytics.com

| Disconnection Type | Precursors | Key Reaction Forward | Reference |

| [2+2] Cycloaddition | Two alkene fragments | Photochemical or thermal [2+2] cycloaddition | numberanalytics.com |

| One-Bond Disconnection | 1,4-dihaloalkane or similar | Intramolecular Wurtz-type coupling or other cyclizations | scribd.com |

| Ring Contraction | Pyrrolidine derivative | Nitrogen extrusion via a 1,1-diazene intermediate | ntu.ac.uk |

Functional Group Interconversions (FGIs) for Aldehyde Precursors and Derivatives

The aldehyde functional group in 2-Phenylcyclobutane-1-carbaldehyde is a key reactive handle that can be introduced or modified at various stages of the synthesis through functional group interconversions (FGIs). numberanalytics.com Retrosynthetically, the aldehyde can be traced back to a variety of precursor functional groups, providing flexibility in the synthetic design. fiveable.me

Common FGIs for aldehyde synthesis include:

Oxidation of a Primary Alcohol: This is one of the most common methods. Mild oxidizing agents like Pyridinium chlorochromate (PCC) or conditions for a Swern or Dess-Martin oxidation are used to prevent over-oxidation to the carboxylic acid. solubilityofthings.comfiveable.me

Reduction of an Ester or Carboxylic Acid Derivative: Partial reduction of an ester can yield an aldehyde. Reagents like Diisobutylaluminium Hydride (DIBAL-H) are effective for this transformation, often at low temperatures. fiveable.mestackexchange.comvanderbilt.edu

Hydrolysis of an Acetal: The aldehyde can be protected as an acetal, which is stable to many reaction conditions. Deprotection with aqueous acid regenerates the aldehyde.

Ozonolysis of an Alkene: Cleavage of a carbon-carbon double bond with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), can furnish two aldehyde groups.

Conversely, the aldehyde itself can be a precursor to other functional groups if needed for a particular synthetic strategy. For instance, it can be reduced to a primary alcohol, oxidized to a carboxylic acid, or converted into an alkene via a Wittig reaction. numberanalytics.comsolubilityofthings.com

| Precursor Functional Group | Reagent/Reaction for Aldehyde Synthesis | Reference |

| Primary Alcohol (-CH₂OH) | Pyridinium chlorochromate (PCC), Swern Oxidation | solubilityofthings.comfiveable.me |

| Ester (-COOR) | Diisobutylaluminium Hydride (DIBAL-H) | fiveable.mestackexchange.com |

| Nitrile (-C≡N) | Diisobutylaluminium Hydride (DIBAL-H) followed by hydrolysis | vanderbilt.edu |

| Alkene (C=CHR) | Ozonolysis (O₃) followed by reductive workup (e.g., Me₂S) | |

| Acetal (-CH(OR)₂) | Aqueous Acid (H₃O⁺) |

Convergent and Linear Synthetic Planning for Cyclobutane-Containing Targets

Convergent Synthesis: A convergent approach involves synthesizing key fragments of the target molecule independently. These fragments are then combined in the later stages of the synthesis. wiley-vch.defiveable.me

| Synthesis Type | Description | Advantages | Disadvantages |

| Linear | Step-by-step sequence of reactions on a single precursor. kccollege.ac.in | Simpler to plan. fiveable.me | Low overall yield for long sequences; failure at a late stage is costly. fiveable.mekccollege.ac.in |

| Convergent | Independent synthesis of fragments, followed by late-stage coupling. kccollege.ac.in | Higher overall yield; greater flexibility; allows for parallel synthesis. fiveable.meweebly.com | Can be more complex to design initially. |

Strategic Bond Disconnections Leading to Chiral Cyclobutane Synthons

Introducing stereochemistry into the cyclobutane ring is a critical challenge. Retrosynthetic analysis must identify disconnections that lead to logical chiral synthons—hypothetical fragments that represent a source of chirality in the forward synthesis. educationsource.innih.gov

For a chiral target like an enantiomer of this compound, several strategies can be envisioned:

Use of a Chiral Pool Starting Material: The synthesis can begin with a readily available, inexpensive enantiopure molecule.

Chiral Auxiliaries: A temporary chiral group can be attached to one of the precursors to direct the stereochemical outcome of a key reaction, such as a cycloaddition. fiveable.me The auxiliary is then removed later in the synthesis.

Asymmetric Catalysis: An enantioselective reaction, often catalyzed by a chiral metal complex or an organocatalyst, can be used to set the desired stereocenters. mdpi.com For example, an enantioselective [2+2] cycloaddition can directly form the chiral cyclobutane core. mdpi.com

Desymmetrization: A meso-cyclobutane intermediate, which has a plane of symmetry but contains stereocenters, can be selectively modified by a chiral reagent or catalyst to produce a single enantiomer. nih.gov

A retrosynthetic disconnection of a chiral cyclobutane might, for example, lead back to an achiral alkene and a chiral ketene (B1206846) precursor for an asymmetric [2+2] cycloaddition, or to a meso-cycloadduct that can be desymmetrized. nih.gov

Integration of Radical Retrosynthesis Principles for Cyclobutane Scaffolds

While polar (ionic) reactions are common in retrosynthesis, radical-based disconnections offer powerful and sometimes more direct routes to complex structures, including cyclobutanes. nih.gov Radical retrosynthesis involves disconnecting bonds that can be formed via radical reactions in the forward synthesis.

Key principles of radical retrosynthesis for cyclobutanes include:

Radical Cascade Reactions: A single initiation event can trigger a cascade of radical reactions, rapidly building molecular complexity. Retrosynthetically, a complex cyclobutene (B1205218) could be disconnected back to a simple cyclobutane, implying a forward reaction involving multiple C-H functionalizations. rsc.orgrsc.org

Radical Cyclization: A disconnection of a C-C bond in the cyclobutane ring can lead to an open-chain precursor with a radical precursor (e.g., a halide) and an alkene. In the forward synthesis, a 4-exo-trig cyclization would form the ring.

Biradical Synthons: A [2+2] cycloaddition can be viewed through a radical lens, disconnecting the cyclobutane to a 1,4-biradical synthon. ntu.ac.uknih.gov This can guide the choice of precursors for reactions that proceed through such intermediates. nih.gov

Radical chemistry can simplify syntheses by offering different chemoselectivity compared to polar reactions and by allowing for the functionalization of typically unreactive C-H bonds. nih.govrsc.org

Applications of 2 Phenylcyclobutane 1 Carbaldehyde and Cyclobutane Derivatives in Advanced Organic Synthesis

As Chiral Building Blocks in Complex Organic Synthesis

The distinct stereochemistry of compounds like 2-Phenylcyclobutane-1-carbaldehyde and its derivatives renders them highly valuable as chiral building blocks. cymitquimica.com Their rigid cyclobutane (B1203170) core provides a well-defined three-dimensional structure, which is essential for asymmetric synthesis and the creation of stereochemically complex molecules. vulcanchem.com

Enantiomerically pure cyclobutane derivatives are crucial starting materials in the synthesis of bioactive natural products and pharmaceuticals. nih.govchemistryviews.org For example, chiral cyclobutane β-amino acids, which can be derived from precursors like this compound, are used to create constrained peptides with specific secondary structures. vulcanchem.comresearchgate.net The synthesis of chiral adducts can be achieved through methods like (S)-proline catalyzed direct asymmetric aldol (B89426) reactions of 1-phenylthiocyclobutane carboxaldehydes. nih.gov The resulting molecules, such as Methyl (1S,2R)-2-phenylcyclobutane-1-carboxylate, are recognized as versatile building blocks for intricate organic molecules. The development of enantioselective methods, including visible-light-induced asymmetric [2+2] cycloadditions and sulfa-Michael additions, has further expanded the toolbox for creating these valuable chiral synthons. chemistryviews.orgrsc.org

| Chiral Cyclobutane Building Block | Synthetic Application | Key Reaction Type | Reference |

|---|---|---|---|

| (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid | Synthesis of constrained peptides | Asymmetric nucleophilic substitution | vulcanchem.com |

| 1-Phenylthiocyclobutane carboxaldehydes | Formation of chiral diols | Asymmetric aldol reaction | nih.gov |

| N-acyl-oxazolidinone-substituted cyclobutene (B1205218) | Synthesis of enantiopure thio-cyclobutanes | Asymmetric sulfa-Michael addition | rsc.org |

| Cinnamyl alcohols and allyl acetates | Formation of enantioenriched oxa- bohrium.comkib.ac.cn-bicyclic heptanes | Cascade Asymmetric Allylic Etherification/[2+2] Photocycloaddition | chemistryviews.org |

Construction of Complex Polycyclic Ring Systems

Cyclobutane derivatives are frequently employed as foundational units for the assembly of complex polycyclic and bridged ring systems. nih.gov In many natural products, the cyclobutane ring is not an isolated feature but is embedded within a larger, more intricate polycyclic framework. nih.govresearchgate.net Synthetic chemists leverage the reactivity of the four-membered ring to construct these elaborate architectures.

A primary method for this is the [2+2] cycloaddition, which can be induced photochemically or with a catalyst, to form bicyclic systems in a single step. nih.govnih.gov For instance, the intramolecular [2+2] photocycloaddition of a cyclohexenone derivative can yield a bicyclo[4.2.0]octanone, establishing the core of a polycyclic natural product. nih.gov Similarly, derivatives like cis-3,4-dichlorocyclobutene (B1606063) serve as versatile synthons for rapid entry into complex polycyclic structures through stereospecific reactions. researchgate.net Radical addition-cyclization strategies have also proven effective, allowing for the fusion of six- or seven-membered rings onto a cyclobutane nucleus to create various polycyclic derivatives. beilstein-journals.org

| Cyclobutane Precursor | Resulting Polycyclic System | Synthetic Strategy | Reference |

|---|---|---|---|

| Vinyl boronate esters and styrenes | Densely functionalized cyclobutane scaffolds | Photosensitized [2+2] cycloaddition | nih.gov |

| cis-3,4-Dichlorocyclobutene | Complex polycyclic ethers | Sequential nucleophilic substitution | researchgate.net |

| 2-Xanthyl cyclobutanone (B123998) | Fused bicyclic systems (e.g., bicyclo[4.4.0] and bicyclo[5.4.0]) | Radical addition followed by intramolecular condensation | beilstein-journals.org |

| Diyne and alkene substrates | Naphthalene-fused cyclobutanes | Dual-gold-catalyzed spirocyclization | mdpi.com |

Precursors for Other Strained Carbocycles (e.g., Cyclopropylketones)

The inherent ring strain of cyclobutanes can be strategically harnessed to induce ring contraction, providing access to other strained carbocycles like cyclopropanes. nih.govwikipedia.org These transformations are valuable for creating specific substitution patterns that are difficult to achieve through direct cyclopropanation methods.

One notable example is the Demyanov ring contraction. wikipedia.org This reaction involves the diazotization of an aminocyclobutane, which generates a carbocation intermediate that rearranges to form cyclopropyl (B3062369) derivatives. For instance, the reaction can convert aminocyclobutane into hydroxymethylcyclopropane. wikipedia.org Another classical method is the Favorskii rearrangement of α-halocyclobutanones, which proceeds through a cyclopropanone (B1606653) intermediate to yield a ring-contracted carboxylic acid derivative. wikipedia.org While not a direct conversion to a cyclopropylketone, these methods exemplify the principle of using cyclobutane scaffolds as precursors for three-membered rings. Such ring contractions can be performed with high regio- and stereoselectivity under specific reaction conditions. nih.gov

| Ring Contraction Method | Cyclobutane Precursor Type | Resulting Cyclopropane (B1198618) Product Type | Reference |

|---|---|---|---|

| Demyanov Rearrangement | Aminocyclobutane | Hydroxymethylcyclopropane | wikipedia.org |

| Favorskii Rearrangement | α-Halocyclobutanone | Cyclopropanecarboxylic acid ester | wikipedia.org |

| Wolff Rearrangement | Cyclic α-diazoketone | Ring-contracted ester | wikipedia.org |

Intermediates for the Synthesis of Novel Organic Molecules

Cyclobutane derivatives, including 1-Phenylcyclobutane-1-carbaldehyde, are widely recognized as crucial synthetic intermediates. nih.govresearchgate.net Their utility stems from the ability to act as stable, isolable compounds that can be carried through multiple synthetic steps before a final, strategic ring-opening or functionalization. In the total synthesis of many complex bioactive compounds and drugs, a four-membered ring often serves as the key intermediate upon which the final molecular structure is built. nih.gov

The [2+2] cycloaddition is a cornerstone for producing these intermediates, which are then elaborated into a vast array of natural products. kib.ac.cn For example, the total synthesis of the natural product piperarborenine B involves the construction of a cyclobutane ring as a key intermediate step. rsc.org The inherent ring strain of these intermediates facilitates selective bond cleavage, ring-expansion, or ring-opening reactions, providing a pathway to complex acyclic or larger cyclic systems that would be challenging to synthesize directly. researchgate.netacs.org This role as a versatile linchpin in a synthetic sequence underscores the importance of cyclobutanes in modern organic chemistry. researchgate.net

| Cyclobutane Intermediate | Synthesis Method | Final Product Class | Reference |

|---|---|---|---|

| Bicyclic cyclobutene | [2+2] cycloaddition of lithium ynolate | Furan-substituted cyclobutanol (B46151) (Providencin fragment) | jst.go.jp |

| Photocycloaddition product 51 | Intramolecular photocycloaddition | Ginkgolide B (natural product) | acs.org |

| Ester-substituted bicyclo[1.1.0]butane | Intramolecular cyclization | Densely functionalized cyclobutanes | rsc.org |

| 1-Phenylcyclobutane-1-carbaldehyde | Cyclization of precursors | General organic synthesis | nih.gov |

Role in Expanding Chemical Space through Transformations of the Cyclobutane Moiety

The cyclobutane ring is more than just a structural component; it is a gateway to expanding chemical space. researchgate.netresearchgate.net By applying a diverse range of chemical transformations to the cyclobutane moiety, chemists can generate novel molecular scaffolds and introduce structural diversity that is highly sought after in fields like medicinal chemistry and materials science. researchgate.netrsc.org The unique reactivity of the strained ring allows for transformations that are not possible with more conventional carbocycles. researchgate.net

Key transformations include:

Ring-opening reactions: Cleavage of the cyclobutane ring can lead to linear, functionalized four-carbon chains with specific stereochemistry. nih.gov

Ring-expansion reactions: Cyclobutanes can be enlarged to form five-, six-, or even larger membered rings, providing access to a variety of carbocyclic systems. nih.govscispace.com

Strain-release-driven reactions: The high ring-strain energy of derivatives like bicyclo[1.1.0]butanes (which can be precursors or products of cyclobutane transformations) can be harnessed to drive reactions that form complex, polysubstituted cyclobutanes. rsc.orgchinesechemsoc.org

Functionalization: The cyclobutane scaffold can be decorated with various functional groups, and subsequent transformations of these groups can create libraries of diverse molecules. researchgate.net

These strategic manipulations of the cyclobutane core allow chemists to move beyond flat, aromatic structures and explore the C(sp3)-rich, three-dimensional chemical space, which is critical for the development of new therapeutics and functional materials. researchgate.netchinesechemsoc.org

| Transformation Type | Description | Contribution to Chemical Space | Reference |

|---|---|---|---|

| Ring Expansion | Converting the four-membered ring into a larger carbocycle (e.g., cyclopentane (B165970), cyclohexane). | Generates diverse and larger ring systems from a common precursor. | nih.govscispace.com |

| Ring Opening | Selective cleavage of a C-C bond in the ring to form functionalized acyclic compounds. | Provides stereocontrolled access to linear molecular backbones. | nih.govacs.org |

| Strain-Release Cascade | Utilizing the high strain energy of bicyclo[1.1.0]butanes to trigger rearrangements. | Creates densely substituted cyclobutanes and expands access to non-natural amino acid scaffolds. | rsc.org |

| Boromethylene Unit Transformation | Functionalization of a boromethylene group on a methylenecyclobutane. | Greatly expands the structural diversity of functionalized four-membered rings. | rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.